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Compound of Interest

Compound Name: 2-Methyloxan-4-one

Cat. No.: B170226 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methyloxan-4-one (also known as 2-methyltetrahydro-4H-pyran-4-one). Due to the limited

availability of direct experimental spectra in public databases, this document presents predicted

data based on established principles of nuclear magnetic resonance (NMR) spectroscopy,

infrared (IR) spectroscopy, and mass spectrometry (MS) for analogous chemical structures.

Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Methyloxan-4-one.

These predictions are derived from the analysis of its chemical structure and comparison with

spectral data of similar ketone-containing heterocyclic compounds.

Molecular Structure:

Molecular Formula: C₆H₁₀O₂ Molecular Weight: 114.14 g/mol [1]

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~1.2-1.4 Doublet 3H -CH₃

~2.2-2.6 Multiplet 2H -C(=O)-CH₂-

~3.4-3.8 Multiplet 2H -O-CH₂-

~3.9-4.2 Multiplet 1H -O-CH(CH₃)-

~2.0-2.3 Multiplet 2H -CH(CH₃)-CH₂-C(=O)-

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) (ppm) Carbon Type Assignment

~208-212 C C=O (Ketone)

~70-75 CH -O-CH(CH₃)-

~65-70 CH₂ -O-CH₂-

~45-50 CH₂ -C(=O)-CH₂-

~40-45 CH₂ -CH(CH₃)-CH₂-C(=O)-

~20-25 CH₃ -CH₃

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

~2950-2850 Strong C-H stretch (alkane)

~1715-1735 Strong C=O stretch (ketone)

~1100-1000 Strong C-O stretch (ether)

Table 4: Predicted Mass Spectrometry Data
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m/z Relative Intensity (%) Assignment

114 Moderate [M]⁺ (Molecular Ion)

99 High [M - CH₃]⁺

86 Moderate [M - C₂H₄]⁺

71 Moderate [M - C₂H₃O]⁺

58 High [C₃H₆O]⁺

43 Very High [C₂H₃O]⁺ (Base Peak)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 2-Methyloxan-4-one is dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane

(TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is

then transferred to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

¹H NMR Acquisition:

The spectrometer is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to achieve optimal homogeneity.

A standard one-pulse sequence is used to acquire the free induction decay (FID).

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

¹³C NMR Acquisition:
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A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the

spectrum.

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of the ¹³C isotope.

Data Processing: The acquired FIDs are processed using appropriate software. This involves

Fourier transformation, phasing, baseline correction, and referencing to the internal standard

(TMS).

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the neat liquid sample is placed between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Alternatively, for a solid sample, a KBr pellet is prepared by grinding a small amount of the

sample with dry KBr powder and pressing it into a transparent disk.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

Data Acquisition:

A background spectrum of the empty sample compartment (or the pure KBr pellet) is

recorded.

The sample is placed in the spectrometer's beam path.

The IR spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Multiple scans (e.g., 16 or 32) are averaged to enhance the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC-MS). For direct infusion, the
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sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and infused

at a low flow rate.

Ionization: Electron ionization (EI) is a common method for the analysis of small organic

molecules. In EI, the sample molecules in the gas phase are bombarded with a high-energy

electron beam, leading to the formation of a molecular ion and various fragment ions.

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z ratio, generating a mass spectrum.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and the fragmentation pattern, which provides information about the structure of the

molecule.

Visualization
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Methyloxan-4-one.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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